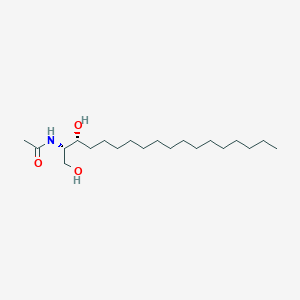

C2 Dihydroceramide

Vue d'ensemble

Description

N-acetylsphinganine is a dihydroceramide in which the ceramide acyl group is specified as acetyl. It is a derivative of sphinganine, a type of sphingolipid, which plays a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-acetylsphinganine can be synthesized through the acetylation of sphinganine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure the selective acetylation of the amino group without affecting the hydroxyl groups .

Industrial Production Methods

Industrial production of N-acetylsphinganine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-acetylsphinganine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-acetylsphingosine.

Reduction: Reduction reactions can convert it back to sphinganine.

Substitution: The acetyl group can be substituted with other acyl groups to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Acyl chlorides and anhydrides are commonly used for substitution reactions.

Major Products Formed

Oxidation: N-acetylsphingosine.

Reduction: Sphinganine.

Substitution: Various N-acylsphinganine derivatives.

Applications De Recherche Scientifique

Metabolic Studies

Recent studies have begun to elucidate the role of dihydroceramides in metabolic pathways, particularly concerning insulin sensitivity and diabetes:

- Insulin Resistance : Research indicates that C2 ceramide can induce insulin resistance through the salvage/recycling pathway in muscle cells. Although C2 dihydroceramide itself does not directly affect insulin signaling, its relationship with ceramides suggests that it may play a role in metabolic dysregulation when converted to active forms .

- Cardiometabolic Disease Risk : Dihydroceramides have been linked to cardiometabolic diseases such as type 2 diabetes (T2D) and cardiovascular disease (CVD). Profiling studies have shown that specific dihydroceramides correlate with increased risk factors for these conditions. For instance, certain dihydroceramides (e.g., dhCer20:0) are associated with higher T2D risk, while others (e.g., dhCer22:2) have been linked to increased CVD risk .

Cancer Research

This compound's role in cancer biology has also been investigated:

- Apoptosis Induction : While C2 ceramide has been shown to induce apoptosis in various cancer cell lines, studies indicate that this compound lacks this effect. This distinction is crucial for understanding the specific mechanisms through which ceramides influence cell death pathways .

- Cell Growth Inhibition : The selectivity of ceramide-mediated biology highlights that while C2 ceramide effectively inhibits cell growth and induces apoptosis, this compound does not exhibit these properties, making it a useful control for experimental designs .

Immunological Applications

Research has indicated that short-chain ceramides, including this compound, can disrupt immunoreceptor signaling:

- Immunoreceptor Function : Studies demonstrate that short-chain ceramides can affect phase separation within cellular membranes, potentially influencing immune responses. This disruption could have implications for understanding immune-related diseases and therapies .

Data Tables and Case Studies

The following tables summarize key findings related to the applications of this compound across different research areas:

Mécanisme D'action

N-acetylsphinganine exerts its effects by interacting with cellular membranes and influencing sphingolipid metabolism. It can modulate the activity of enzymes involved in sphingolipid biosynthesis and degradation. The compound also affects signaling pathways related to cell growth and apoptosis, making it a potential therapeutic agent for various diseases .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-acylsphinganine: A ceramide consisting of sphinganine with different acyl groups.

N-acetylsphingosine: An oxidized form of N-acetylsphinganine.

3-O-acetylsphingosine: Another acetyl derivative of sphingosine

Uniqueness

N-acetylsphinganine is unique due to its specific acetylation, which influences its biological activity and interactions with cellular components. Its role in modulating sphingolipid metabolism and signaling pathways distinguishes it from other similar compounds .

Activité Biologique

C2 dihydroceramide, a sphingolipid derivative, has garnered attention in recent years for its potential biological activities and implications in various health conditions. Unlike its counterpart, C2 ceramide, which is well-documented for its role in apoptosis and cellular signaling, this compound has been historically regarded as biologically inactive. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Overview of Dihydroceramides

Dihydroceramides are structural analogs of ceramides that lack the double bond between the 4th and 5th carbon atoms of the sphingoid backbone. This structural difference significantly impacts their biological functions. Early studies suggested that dihydroceramides were inert; however, more recent research indicates that they may play roles in metabolic processes and disease states.

1. Apoptosis and Cell Growth

Research has demonstrated that this compound does not induce apoptosis in transformed human keratinocytes or colon cancer cells, contrasting sharply with C2 ceramide, which is known to promote cell death through various mechanisms. For instance, studies show that while C2 ceramide effectively triggers apoptosis and cell cycle arrest at the G2/M phase, this compound fails to elicit similar responses in human cancer cell lines such as HCT-116 .

Table 1: Comparison of Biological Effects of C2 Ceramide vs. This compound

| Biological Activity | C2 Ceramide | This compound |

|---|---|---|

| Induces Apoptosis | Yes | No |

| Cell Cycle Arrest (G2/M phase) | Yes | No |

| Effects on Cell Viability | Decreases | No significant effect |

2. Metabolic Implications

Recent studies have linked dihydroceramides with metabolic disorders such as Type 2 Diabetes (T2D) and cardiovascular diseases (CVD). Specifically, certain dihydroceramides have been associated with increased risk factors for these conditions. For example, dihydroceramides C20:0 and C22:2 are correlated with higher T2D risk, while others like C26:1 show protective effects against T2D .

Table 2: Association of Dihydroceramides with Disease Risk

| Dihydroceramide | Associated Risk |

|---|---|

| dhCer20:0 | Higher T2D risk |

| dhCer22:0 | Higher T2D risk |

| dhCer26:1 | Lower T2D risk |

| dhCer22:2 | Higher CVD risk |

The mechanisms underlying the biological inactivity of this compound compared to ceramides are not fully understood. It is hypothesized that the absence of the double bond affects its ability to activate certain signaling pathways involved in apoptosis and cell growth regulation. For instance, this compound does not activate ceramide-activated protein phosphatase, which may explain its lack of apoptotic activity .

Case Study 1: Insulin Sensitivity

A study investigating the effects of ceramides on insulin sensitivity found that while C2 ceramide induced a loss in insulin sensitivity through alterations in lipid metabolism in muscle cells, this compound did not exhibit similar effects. This highlights the distinct roles these compounds play in metabolic regulation .

Case Study 2: Cardiovascular Health

In a nested case-cohort study involving participants at risk for cardiovascular disease, specific dihydroceramides were linked to increased cardiovascular risk factors. This suggests that while this compound may not be directly active in apoptosis or cell growth regulation, it could contribute to broader metabolic dysregulation impacting heart health .

Propriétés

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h19-20,22,24H,3-17H2,1-2H3,(H,21,23)/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJGESKKUOMBCT-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156452 | |

| Record name | N-Acetyl dihydrosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-64-6 | |

| Record name | N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)heptadecyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl dihydrosphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl dihydrosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL DIHYDROSPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZK8X1CR0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-acetylsphinganine (C2-dihydroceramide)?

A1: N-acetylsphinganine, also known as C2-dihydroceramide, is a cell-permeable dihydroceramide analog. It is often used as a negative control in experiments studying the biological effects of ceramide. [, , , , , , , , , ]

Q2: How does C2-dihydroceramide differ from C2-ceramide?

A2: C2-dihydroceramide lacks the 4,5-trans double bond present in the sphingosine backbone of C2-ceramide. This structural difference significantly impacts its biological activity, rendering it largely inactive compared to C2-ceramide. [, , , , , ]

Q3: Does C2-dihydroceramide have any biological effects?

A3: While generally considered inactive, C2-dihydroceramide has been reported to show some biological activity at higher concentrations compared to C2-ceramide. For instance, it can induce a small degree of membrane leakage at a high ceramide-to-lipid ratio. []

Q4: Why is C2-dihydroceramide used as a negative control for C2-ceramide?

A4: Due to its structural similarity to C2-ceramide but significantly lower biological activity, C2-dihydroceramide serves as an ideal negative control in experiments. This allows researchers to discern if the observed effects are specifically due to C2-ceramide's mechanism of action or related to non-specific effects. [, , , , , , , , , ]

Q5: What is the molecular formula and weight of N-acetylsphinganine?

A5: The molecular formula of N-acetylsphinganine is C20H41NO3. Its molecular weight is 343.55 g/mol.

Q6: Is there any spectroscopic data available for N-acetylsphinganine?

A6: Yes, mass spectrometry data is available for various deuterium-labeled forms of bis-O-trimethylsilyl-N-acetylsphinganine. []

Q7: Does C2-dihydroceramide possess any catalytic properties?

A7: Based on the available research, C2-dihydroceramide does not appear to exhibit any inherent catalytic properties. Its primary use in these studies is as a negative control molecule in cell signaling and apoptosis research.

Q8: How does the lack of the 4,5-trans double bond affect the activity of C2-dihydroceramide?

A10: The 4,5-trans double bond in C2-ceramide is crucial for its biological activity. C2-dihydroceramide, lacking this double bond, shows significantly reduced or absent activity in various cellular processes like apoptosis, nitric oxide production, and modulation of calcium channels. [, , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.